Methyl (2S)-2-(Boc-amino)-3-(pyridin-2-yl)propanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the amino acid L-serine and 2-bromopyridine.
Formation of the Intermediate: L-serine is first converted to its corresponding ester using methanol and an acid catalyst.
Protection of the Amino Group: The amino group of the ester is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino ester is then coupled with 2-bromopyridine using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amino acid derivative.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential as a drug intermediate or lead compound in the development of new pharmaceuticals.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoate: Similar structure with a phenyl group instead of a pyridinyl group.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiazol-2-yl)propanoate: Similar structure with a thiazolyl group instead of a pyridinyl group.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate is unique due to the presence of the pyridinyl group, which can participate in additional interactions such as hydrogen bonding and coordination with metal ions. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry research.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-7-5-6-8-15-10/h5-8,11H,9H2,1-4H3,(H,16,18) |
InChI Key |
YLRHCEYDKOZKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)OC |
Origin of Product |
United States |
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